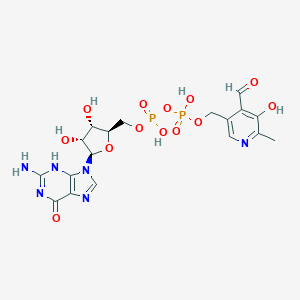

Guanosine diphosphopyridoxal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Guanosine diphosphopyridoxal (GDPL) is a coenzyme that plays a crucial role in various biochemical and physiological processes. It is a derivative of pyridoxal 5'-phosphate, which is an active form of vitamin B6. GDPL is involved in the synthesis and metabolism of amino acids, neurotransmitters, and other essential molecules in the body.

Mecanismo De Acción

Guanosine diphosphopyridoxal acts as a coenzyme by binding to enzymes and facilitating their catalytic activity. It can also act as a substrate for enzymes that convert it into other essential molecules. Guanosine diphosphopyridoxal is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine, by serving as a coenzyme for aromatic amino acid decarboxylase. Guanosine diphosphopyridoxal is also involved in the transamination of amino acids, such as alanine, aspartate, and glutamate, by serving as a coenzyme for aminotransferases.

Biochemical and Physiological Effects:

Guanosine diphosphopyridoxal has several biochemical and physiological effects in the body. It is essential for the synthesis of neurotransmitters, which play a crucial role in the regulation of mood, behavior, and cognition. Guanosine diphosphopyridoxal is also involved in the metabolism of amino acids, which are the building blocks of proteins. Guanosine diphosphopyridoxal deficiency has been linked to various neurological disorders, such as epilepsy, autism, and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Guanosine diphosphopyridoxal has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Guanosine diphosphopyridoxal is also water-soluble, which makes it easy to handle and manipulate. However, Guanosine diphosphopyridoxal has some limitations as well. It is not very specific and can bind to other enzymes and molecules, which can interfere with the results of the experiment. Moreover, Guanosine diphosphopyridoxal has a short half-life and can be rapidly degraded in the body.

Direcciones Futuras

There are several future directions for the study of Guanosine diphosphopyridoxal. One direction is to investigate the role of Guanosine diphosphopyridoxal in the regulation of gene expression. Another direction is to explore the potential therapeutic applications of Guanosine diphosphopyridoxal and its analogs in the treatment of neurological disorders. Moreover, the development of new synthetic methods for Guanosine diphosphopyridoxal and its analogs can lead to the discovery of novel coenzymes and therapeutic agents.

Métodos De Síntesis

Guanosine diphosphopyridoxal can be synthesized by reacting pyridoxal 5'-phosphate with guanosine diphosphate (GDP) in the presence of magnesium ions. The reaction results in the formation of Guanosine diphosphopyridoxal and magnesium pyrophosphate. The reaction can be carried out in vitro or in vivo, depending on the purpose of the study.

Aplicaciones Científicas De Investigación

Guanosine diphosphopyridoxal has been extensively studied for its role in various biochemical and physiological processes. It has been used as a coenzyme in enzymatic reactions, such as the transamination of amino acids and the synthesis of neurotransmitters. Guanosine diphosphopyridoxal has also been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. Moreover, Guanosine diphosphopyridoxal has been used as a precursor for the synthesis of pyridoxal 5'-phosphate analogs, which have potential therapeutic applications.

Propiedades

Número CAS |

117643-62-6 |

|---|---|

Nombre del producto |

Guanosine diphosphopyridoxal |

Fórmula molecular |

C18H22N6O13P2 |

Peso molecular |

592.3 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |

InChI |

InChI=1S/C18H22N6O13P2/c1-7-12(26)9(3-25)8(2-20-7)4-34-38(30,31)37-39(32,33)35-5-10-13(27)14(28)17(36-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |

Clave InChI |

JMKGOAIKKDLOTO-IWCJZZDYSA-N |

SMILES isomérico |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |

SMILES canónico |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

Sinónimos |

guanosine diphosphopyridoxal |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)